tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate
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Overview
Description
tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-3-methylbutan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted carbamates.
Oxidation Reactions: Products include alcohols and ketones.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a protective group in peptide synthesis .
Industry:
Mechanism of Action
The mechanism by which tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the carbamate moiety to form stable linkages with various substrates . This reactivity makes it useful in modifying biological molecules and in synthetic chemistry.
Comparison with Similar Compounds
tert-Butyl (1-aminooxy-3-methylbutan-2-yl)carbamate: Similar structure but contains an aminooxy group instead of a bromine atom.
tert-Butyl (3-bromo-2-methylpropyl)carbamate: Similar structure but with a different substitution pattern on the carbon chain.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUVIJGSSSBTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317385-11-8 |
Source
|
Record name | tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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